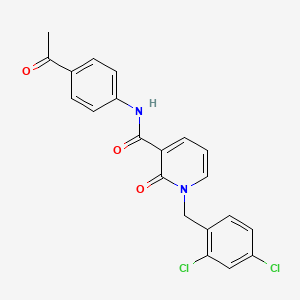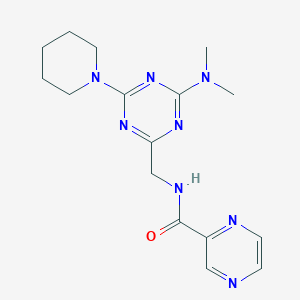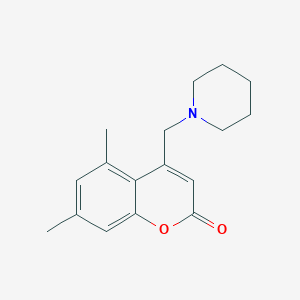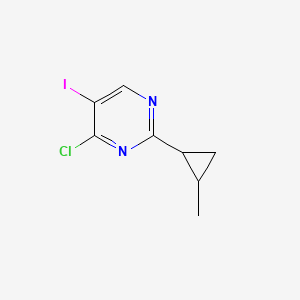![molecular formula C16H10Cl2N4S B2467748 6-(2,4-ジクロロフェニル)-3-フェニル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン CAS No. 477846-69-8](/img/structure/B2467748.png)
6-(2,4-ジクロロフェニル)-3-フェニル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of 1,2,4-triazoles . It has been evaluated for its anticonvulsant activity against MES-induced seizures .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are not explicitly mentioned in the sources I found .科学的研究の応用
- 関連性: 6-(2,4-ジクロロフェニル)-3-フェニル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンのいくつかの誘導体は抗炎症活性を示し、薬物開発の潜在的な候補となっています .
- XSD-7 誘導体: 私たちの標的に関連する化合物である XSD-7 は、その抗癌メカニズムについて研究されています。胃癌細胞 (SGC-7901) および子宮頸癌細胞 (HeLa) に細胞毒性を誘導します。 XSD-7 は細胞分裂中の微小管重合を阻害します .
- トリアゾロチアジアジン誘導体: さまざまな 6-フェニル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体が、抗痙攣活性について評価されています。 これらの化合物は、MES 誘発性の発作に対して試験されました .
- インフルエンザ A/プエルトリコ/8/34 (H1N1): 合成されたいくつかの化合物は、このインフルエンザウイルスに対して in vitro で評価されました。 それらは効果的に M2 タンパク質の活性部位をブロックし、ノイラミニダーゼ酵素を阻害しました .
抗炎症活性
抗癌の可能性
抗痙攣特性
抗ウイルス活性
酵素阻害
作用機序
Target of Action
Similar compounds have been evaluated for their anticonvulsant activity , suggesting potential targets could be ion channels or receptors involved in neuronal signaling.
Mode of Action
It’s known that similar compounds have anticonvulsant activity , which typically involves modulation of ion channels or neurotransmitter receptors to decrease neuronal excitability.
Biochemical Pathways
Given its potential anticonvulsant activity , it may impact pathways related to neuronal signaling and excitability.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may decrease neuronal excitability.
生化学分析
Biochemical Properties
The biochemical properties of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely attributed to its interactions with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Cellular Effects
At the cellular level, 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to exert various effects. For example, it has demonstrated promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells . It also has significant anti-inflammatory and analgesic activities .
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .
特性
IUPAC Name |
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4S/c17-11-6-7-12(13(18)8-11)14-9-23-16-20-19-15(22(16)21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBBWYFNIWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2467665.png)


![2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2467668.png)
![ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467672.png)



![Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2467677.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

